molecular formula C4H2ClN3S B12064671 5-Amino-3-chloroisothiazole-4-carbonitrile

5-Amino-3-chloroisothiazole-4-carbonitrile

Cat. No.: B12064671
M. Wt: 159.60 g/mol
InChI Key: BOTARCWBHNBEFS-UHFFFAOYSA-N
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Description

Overview of Isothiazole (B42339) Heterocycles in Contemporary Organic Synthesis

Isothiazoles and their derivatives are integral building blocks in modern organic synthesis. medwinpublishers.com Their utility stems from their inherent aromaticity and the diverse reactivity patterns offered by the isothiazole ring and its substituents.

The isothiazole ring is a planar, aromatic system with a delocalized π-electron cloud. medwinpublishers.com The presence of the electronegative nitrogen and sulfur atoms influences the electron distribution within the ring, affecting its reactivity towards electrophilic and nucleophilic reagents. The numbering of the isothiazole ring begins with the sulfur atom at position 1 and the nitrogen at position 2. wikipedia.org Theoretical studies, such as those employing Density Functional Theory (DFT), have been utilized to understand the electronic structure and reactivity of isothiazole derivatives. physchemres.org The electronic properties of the ring can be significantly modulated by the presence of various substituents. nih.govnih.gov

Table 1: General Properties of the Isothiazole Ring

PropertyDescriptionReference
StructureFive-membered aromatic heterocycle with one sulfur and one nitrogen atom at positions 1 and 2, respectively. wikipedia.org
AromaticityPossesses a delocalized π-electron system, contributing to its stability. medwinpublishers.com
PolarityThe presence of electronegative S and N atoms induces polarity in the ring. physchemres.org

The chemistry of isothiazoles has seen significant progress since the initial synthesis of the parent heterocycle. medwinpublishers.com Early research focused on establishing fundamental synthetic routes and understanding the basic reactivity of the ring. Recent advancements have been driven by the need for more efficient and sustainable synthetic methods, including transition-metal-free multicomponent reactions and photochemical isomerizations. researchgate.netrsc.org The development of novel synthetic strategies has made a wider range of substituted isothiazoles more accessible for various applications. researchgate.net

Importance of Halogenated and Aminated Isothiazolecarbonitriles

The introduction of halogen, amino, and nitrile functionalities onto the isothiazole core dramatically expands its synthetic potential. Halogenated isothiazoles, in particular, serve as versatile intermediates for cross-coupling reactions and nucleophilic substitutions. thieme-connect.com Aminated derivatives are crucial for building more complex molecular architectures and are often found in biologically active compounds.

The substitution pattern on the isothiazole ring leads to various positional isomers, each with distinct physical and chemical properties. For an amino-chloro-isothiazole-4-carbonitrile, several isomers are possible depending on the positions of the amino and chloro groups on the ring. Theoretical studies on substituted isothiazoles have shown that the position of a substituent can significantly influence the molecule's stability and reactivity. rsc.org The specific arrangement of the amino group at C5 and the chloro group at C3 in 5-Amino-3-chloroisothiazole-4-carbonitrile defines its unique chemical character.

Table 2: Potential Positional Isomers of Aminochloroisothiazole-4-carbonitrile

IUPAC NamePosition of Amino GroupPosition of Chloro GroupPosition of Nitrile Group
This compound534
3-Amino-5-chloroisothiazole-4-carbonitrile354
4-Amino-3-chloroisothiazole-5-carbonitrile435
4-Amino-5-chloroisothiazole-3-carbonitrile453

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

Amino Group: The amino group at the C5 position is an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions on the ring, if any were to occur. reformchem.com The amino group itself can act as a nucleophile, allowing for reactions such as acylation and the formation of Schiff bases. nih.gov

Nitrile Group: The carbonitrile (cyano) group at the C4 position is a strong electron-withdrawing group. This functionality can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The nitrile group also activates the ring towards certain nucleophilic attacks.

The combination of an electron-donating amino group and electron-withdrawing chloro and nitrile groups on the same isothiazole ring creates a complex electronic environment, leading to a unique reactivity profile that can be exploited for the synthesis of more elaborate molecules.

Research Landscape and Future Directions for this compound

The current body of scientific literature contains extensive information on a variety of substituted isothiazoles. However, specific research focusing exclusively on this compound is limited. Much of the understanding of its chemistry is inferred from studies on closely related analogs, such as 5-amino-3-alkylisothiazoles and di-halogenated isothiazolecarbonitriles.

Future research on this compound would be valuable in several areas. The development of a direct and high-yielding synthesis for this specific isomer is a primary objective. A thorough investigation of its reactivity, particularly the selective functionalization of each of the chloro, amino, and nitrile groups, would unlock its full potential as a versatile synthetic intermediate. Exploring its use in the synthesis of novel fused heterocyclic systems and as a scaffold for compounds with potential biological activity presents exciting opportunities for future studies. nih.gov The unique electronic push-pull system within this molecule also makes it an interesting candidate for studies in materials science.

An in-depth examination of the synthetic routes toward this compound and related isothiazole systems reveals a variety of sophisticated chemical strategies. The construction of the isothiazole core and the targeted functionalization of its precursors are central to obtaining this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-chloro-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3S/c5-3-2(1-6)4(7)9-8-3/h7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTARCWBHNBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Derivatization Strategies for 5 Amino 3 Chloroisothiazole 4 Carbonitrile

Transformations at the Amino Group (C-5 Position)

The exocyclic amine at the C-5 position serves as a key handle for derivatization, behaving as a typical, albeit electronically modified, aromatic amine.

The amino group at the C-5 position can be readily converted into a diazonium salt through treatment with a diazotizing agent such as isoamyl nitrite (B80452). This in-situ generated diazonium intermediate is highly versatile and can be subjected to a variety of subsequent reactions. One important transformation is hydrodeamination, where the diazonium group is replaced by a hydrogen atom.

While direct studies on 5-amino-3-chloroisothiazole-4-carbonitrile are not prevalent, the reactivity is well-established for related heterocyclic amines. For instance, isothiazolamines can undergo Gomberg-type coupling reactions using isopentyl nitrite (an isomer of isoamyl nitrite), which proceeds via a diazonium intermediate. thieme-connect.de Furthermore, Sandmeyer-type reactions, which also rely on the formation of a diazonium salt from an amine, have been successfully applied to isothiazole (B42339) scaffolds using isoamyl nitrite to introduce other substituents. nih.gov The general process involves the diazotization of the amine in a suitable solvent, followed by the introduction of a reducing agent to achieve hydrodeamination. This strategy provides a pathway to 3-chloroisothiazole-4-carbonitrile, removing the amino group to allow for further selective functionalization at other positions.

The exocyclic amine possesses nucleophilic character and is susceptible to reaction with a range of electrophiles. Standard reactions for aromatic amines, such as acylation, sulfonylation, and alkylation, can be applied to this position. For example, isothiazole-4-amines are known to be quaternized at the exocyclic nitrogen atom by alkyl halides, demonstrating its reactivity towards electrophiles. thieme-connect.de

These transformations allow for the introduction of diverse functional groups, modulating the compound's steric and electronic properties. The reactivity can be influenced by the electronic nature of the isothiazole ring system, but the fundamental nucleophilicity of the nitrogen lone pair drives these reactions.

Reactivity of the Chloro Substituent (C-3 Position)

The chlorine atom at the C-3 position is activated towards substitution by the adjacent electron-withdrawing cyano group at C-4, making it a prime site for introducing molecular diversity.

The C-3 chloro substituent is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. fishersci.co.uk This reactivity is significantly enhanced by the presence of the C-4 carbonitrile, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the carbon bearing the chlorine, followed by the expulsion of the chloride ion to restore aromaticity. libretexts.org

A wide variety of nucleophiles can be employed in this reaction, including:

Amines: Primary and secondary amines can displace the chloride to form 3-amino-isothiazole derivatives.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides yields the corresponding 3-alkoxy/aryloxy-isothiazoles.

Thiols: Thiolates can be used to introduce sulfur-based functionalities, forming 3-thioether derivatives.

This pathway is a robust method for functionalizing the C-3 position, and the reaction conditions are typically mild, often requiring just a base and a suitable solvent. fishersci.co.uk The reactivity parallels that observed in other electron-deficient chloroazines and halo-aromatics. nih.gov

Potential Nucleophiles for SNAr at the C-3 Position
Nucleophile ClassExample NucleophileResulting Functional Group
AminesPiperidine3-Piperidinyl
AlkoxidesSodium Methoxide (NaOMe)3-Methoxy
PhenoxidesSodium Phenoxide (NaOPh)3-Phenoxy
ThiolatesSodium Thiophenolate (NaSPh)3-(Phenylthio)

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds at the C-3 position.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organic halide, is a cornerstone of modern synthesis. libretexts.orgresearchgate.net However, its application to the C-3 chloro position of isothiazoles can be complex. Research on the related 3,5-dichloroisothiazole-4-carbonitrile (B127508) has shown that Suzuki coupling with arylboronic acids occurs with high regioselectivity at the more reactive C-5 position, leaving the C-3 chloro group untouched under specific conditions. capes.gov.brnih.gov When the resulting 3-chloro-5-phenylisothiazole-4-carbonitrile (B1331728) was subjected to further Suzuki coupling conditions, substitution of the C-3 chlorine did not occur; instead, a side reaction led to the formation of a 3-phenoxy product, likely from the reaction with the solvent or base. nih.gov This indicates that while Suzuki coupling at C-3 is theoretically possible, reaction conditions must be carefully optimized to favor the desired C-C bond formation over competing nucleophilic substitution.

Reported Suzuki Coupling on a Related Isothiazole System capes.gov.brnih.gov
SubstrateCoupling PartnerCatalystBaseResultYield
3,5-Dichloroisothiazole-4-carbonitrilePhenylboronic acidPd(OAc)2/SPhosK3PO4Coupling at C-5High
3-Chloro-5-phenylisothiazole-4-carbonitrilePhenylboronic acidPd(OAc)2/SPhosK3PO4No C-3 coupling; substitution by phenoxy groupN/A

Stille Coupling: The Stille reaction couples an organic halide with an organostannane reagent. organic-chemistry.orgnrochemistry.com It is known for its tolerance of a wide variety of functional groups. nrochemistry.com While specific examples on this compound are scarce, studies on other isothiazole systems show that the outcome is highly dependent on the substitution pattern. For instance, some 3-iodoisothiazoles have been reported to fail in giving regiocontrolled Stille couplings, whereas other isomers are effective. rsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and may require additives like copper(I) iodide (CuI) to facilitate the reaction. harvard.edu This method remains a viable, though potentially challenging, strategy for introducing alkyl, alkenyl, or aryl groups at the C-3 position.

Sonogashira Coupling: The Sonogashira reaction is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov Given the reactivity of aryl chlorides in Sonogashira couplings, this reaction represents a key strategy for installing an alkyne functionality at the C-3 position of the isothiazole ring. This transformation opens the door to a vast range of subsequent modifications of the newly introduced alkyne group.

The reactivity of the C-3 position can be fine-tuned by exchanging the chlorine atom for another halogen. Generally, in cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl. Therefore, converting the C-3 chloro substituent to a bromo or iodo group can facilitate more efficient cross-coupling.

This halogen exchange can be achieved through various methods. For example, related heterocyclic systems have demonstrated that a hydroxy group can be converted to a bromo group using reagents like phosphorus oxybromide (POBr₃). rsc.org If the chloro group were first converted to a hydroxyl via SNAr, this two-step sequence could yield the 3-bromo analogue. More directly, metal-mediated halogen exchange reactions, such as those using iPrMgCl, have been successfully employed on isothiazole scaffolds to perform an iodine-bromine exchange. nih.gov Such strategies enhance the synthetic utility of the isothiazole core by allowing access to more reactive intermediates for subsequent C-C bond-forming reactions.

Chemical Modifications of the Nitrile Group (C-4 Position)

The nitrile group at the C-4 position of this compound is a versatile functional handle that can be converted into various other functionalities, significantly expanding the synthetic utility of this scaffold.

Hydrolysis to Carboxylic Acid Derivatives (e.g., Carboxamides, Carboxylic Acids)

The hydrolysis of the nitrile group offers a direct route to valuable carboxylic acid derivatives.

Carboxamides: The conversion of a nitrile to a carboxamide can be achieved under various conditions. While specific studies on the direct hydrolysis of this compound to its corresponding carboxamide are not extensively detailed in the provided results, general methodologies for nitrile hydrolysis are well-established. For instance, the synthesis of 5-aminothiazole-4-carboxamide (B1282440) from its corresponding nitrile has been reported. chemicalbook.com The reaction of diaminomaleonitrile (B72808) with formic acid can also produce a cyanoimidazole-carboxamide derivative. google.com These methods often involve heating with a mineral acid or base, or using catalysts.

Carboxylic Acids: Acid-catalyzed hydrolysis can further convert the nitrile, or the intermediate carboxamide, into a carboxylic acid. masterorganicchemistry.com This transformation is a common and powerful tool in organic synthesis for accessing the carboxylic acid functionality. masterorganicchemistry.com The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid from the corresponding nitrile precursor has been demonstrated, highlighting the feasibility of this conversion on a related heterocyclic system. mdpi.combldpharm.com

A general representation of the hydrolysis is shown below:

Reaction Scheme: Hydrolysis of the Nitrile Group

[ this compound ] --([H])--> [ 5-Amino-4-(aminomethyl)-3-chloroisothiazole ]

Advanced Spectroscopic and Analytical Characterization Methodologies for Isothiazolecarbonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds. For 5-Amino-3-chloroisothiazole-4-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals. While specific experimental data for this exact compound is not widely available in published literature, the expected spectral features can be predicted based on the analysis of closely related isothiazole (B42339) derivatives. mdpi.commdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing the resonance for the amino (-NH₂) protons. Due to the absence of protons directly attached to the isothiazole ring, the main signal would arise from the amino group.

The chemical shift of the amino protons can be influenced by several factors, including the solvent used, concentration, and temperature, due to hydrogen bonding. Typically, the -NH₂ protons would appear as a broad singlet. In a non-polar solvent like CDCl₃, this signal might be observed in the range of δ 5.0-7.0 ppm. The electron-withdrawing nature of the adjacent nitrile group and the isothiazole ring would contribute to deshielding these protons. In some cases, hindered rotation around the C5-N bond could potentially lead to two distinct signals for the amino protons. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound.
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-NH₂5.0 - 7.0Broad SingletChemical shift is dependent on solvent and concentration. May appear as two separate signals in some conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the molecule. The chemical shifts can be estimated by considering the substituent effects on the isothiazole ring. The nitrile carbon (C≡N) typically appears in the range of δ 110-120 ppm. mdpi.comoregonstate.edu The carbons of the isothiazole ring (C3, C4, and C5) have characteristic chemical shifts that are influenced by the attached functional groups (chloro, amino, and nitrile).

C3: This carbon is attached to a chlorine atom and is part of the N=C bond of the isothiazole ring. It is expected to be significantly deshielded, appearing at a downfield chemical shift.

C4: This carbon is bonded to the cyano group and is situated between C3 and C5. Its chemical shift will be influenced by both adjacent carbons and the nitrile group.

C5: Attached to the amino group, this carbon will be shielded relative to what might be expected without the electron-donating amino group.

C≡N: The nitrile carbon will have a characteristic chemical shift in the aromatic/alkene region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C3150 - 160Attached to chlorine; significantly deshielded.
C490 - 100Shielded position, attached to the nitrile group.
C5160 - 170Attached to the amino group; deshielded by ring structure and nitrogen.
-C≡N110 - 120Characteristic chemical shift for a nitrile carbon. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For a definitive structural confirmation, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): In the case of this compound, a standard ¹H-¹H COSY would not be very informative for the core structure due to the lack of proton-proton couplings. However, it could be used to confirm if any long-range couplings exist, for instance, between the amino protons and other parts of the molecule under specific conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this molecule, an HSQC spectrum would show a correlation between the -NH₂ proton signal and the C5 carbon of the isothiazole ring, which would be a key piece of evidence in the structural assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is arguably the most powerful tool for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include:

The -NH₂ protons showing a correlation to C4 and C5.

This would unambiguously confirm the position of the amino group at C5 and the nitrile group at C4.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy (ν(C≡N) stretch)

The FTIR spectrum of this compound would display several characteristic absorption bands. The most diagnostic of these is the nitrile (C≡N) stretching vibration. For aromatic or heterocyclic nitriles, this band typically appears in the region of 2220-2240 cm⁻¹. spectroscopyonline.com In the case of a related compound, 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, the C≡N stretch was observed at 2228 cm⁻¹. mdpi.com For 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile), this stretch was found at 2334 cm⁻¹. oregonstate.edu

Other expected vibrations include:

N-H stretching: The amino group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. mdpi.com

C=N and C=C stretching: The isothiazole ring vibrations would appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band in the lower frequency region (typically 600-800 cm⁻¹) would correspond to the C-Cl bond.

Table 3: Predicted FTIR Spectral Data for this compound.
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
-NH₂N-H stretch3300 - 3500Medium-Strong, Broad
-C≡NC≡N stretch2220 - 2240Medium-Sharp
Isothiazole RingC=N/C=C stretch1400 - 1600Medium-Strong
-NH₂N-H bend1580 - 1650Medium-Strong
C-ClC-Cl stretch600 - 800Medium-Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar or symmetric vibrations. researchgate.net For this compound, the C≡N stretch is expected to be a strong and sharp band in the Raman spectrum, often more intense than in the FTIR spectrum. The symmetric vibrations of the isothiazole ring would also be prominent. Raman spectroscopy can be a valuable tool for studying such heterocyclic systems, sometimes providing clearer resolution of skeletal vibrations than FTIR. chemicalbook.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. nih.gov This precision allows for the determination of the elemental formula from the exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound (Molecular Formula: C₄H₂ClN₃S), the theoretical exact mass can be calculated. HRMS analysis would aim to experimentally measure a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₄H₂³⁵ClN₃S Monoisotopic 158.9712

This table presents the calculated exact masses for the primary isotopes. HRMS instruments can resolve these and other isotopic peaks, further confirming the compound's identity.

In mass spectrometry, the molecular ion (M⁺) is formed by the ionization of the molecule. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern with two peaks (M⁺ and M+2) separated by two mass units, with relative intensities of approximately 3:1.

Electron ionization or other fragmentation techniques cause the molecular ion to break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragmentation patterns provides valuable structural information. nih.gov For this compound, predictable fragmentation pathways include the loss of the chlorine atom, the cyano group, or cleavage of the isothiazole ring.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure/Loss Theoretical m/z
[M-Cl]⁺ Loss of Chlorine 124.00
[M-CN]⁺ Loss of Cyano Group 132.98
[M-HCN]⁺ Loss of Hydrogen Cyanide 131.97

This table outlines potential fragmentation pathways. The relative abundance of these fragments helps in piecing together the molecular structure.

Electronic Spectroscopy

Electronic spectroscopy investigates the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

UV-Vis spectroscopy is used to identify the presence of chromophores—parts of a molecule that absorb light—in this compound. libretexts.org The conjugated system of the isothiazole ring, combined with the amino (-NH₂) and carbonitrile (-CN) functional groups, acts as a chromophore, leading to characteristic absorption bands in the UV region. rsc.org

The wavelength of maximum absorbance (λmax) is a key characteristic. The intensity of this absorption is quantified by the molar absorptivity (ε), a value that is constant for a specific compound at a given wavelength and is related to concentration through the Beer-Lambert Law (A = εcl). libretexts.org The λmax and ε values are useful for both qualitative identification and quantitative analysis of the compound in solution.

Table 3: Representative UV-Vis Absorption Data

Parameter Description Typical Value
λmax Wavelength of Maximum Absorbance 250-350 nm

Note: The values presented are typical for similar heterocyclic aromatic systems and serve as an illustrative example. Actual experimental values would need to be determined empirically.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. springernature.com

Table 4: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD

Parameter Description
Crystal System The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal structure.
a, b, c (Å) The dimensions of the unit cell along the x, y, and z axes.
α, β, γ (°) The angles between the unit cell axes.
Z The number of molecules per unit cell.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-Cl, C≡N, N-S).

This table lists the key parameters determined from a single-crystal X-ray diffraction experiment, which together define the complete solid-state structure of the compound.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of bulk materials. It provides information on the crystal structure, phase purity, and physical properties of a solid sample. In the context of isothiazolecarbonitriles, PXRD is instrumental in identifying the specific crystalline form (polymorph) of the bulk material, which can influence its physical and chemical properties.

The PXRD pattern is a unique fingerprint of a crystalline solid. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at different angles. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the compound's crystal lattice. For instance, studies on related heterocyclic compounds, such as melamine (B1676169) and various two-component molecular crystals, demonstrate the utility of PXRD in determining lattice parameters and confirming the crystal system. echemi.comnih.gov While single-crystal X-ray diffraction provides the definitive molecular structure, PXRD is crucial for ensuring that the bulk synthesized material corresponds to the single crystal data and for routine quality control. echemi.comthieme-connect.com

Other Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Beyond diffraction methods, elemental analysis and chromatography are indispensable for verifying the empirical formula and assessing the purity of isothiazolecarbonitriles.

Elemental analysis, specifically CHN analysis, is a cornerstone technique for confirming the elemental composition of a synthesized compound. It determines the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula. For this compound, the molecular formula is C₄H₂ClN₃S. chemspider.com

The theoretical elemental composition can be calculated as follows:

Molecular Weight: 159.59 g/mol

Carbon (C): (4 * 12.01) / 159.59 * 100% = 30.11%

Hydrogen (H): (2 * 1.01) / 159.59 * 100% = 1.27%

Nitrogen (N): (3 * 14.01) / 159.59 * 100% = 26.34%

Chlorine (Cl): 35.45 / 159.59 * 100% = 22.21%

Sulfur (S): 32.07 / 159.59 * 100% = 20.09%

In research involving novel heterocyclic compounds, a close agreement between the found and calculated elemental analysis values is essential for structure confirmation. For example, the characterization of a related dithiazole derivative included obtaining a correct elemental analysis (CHN) for the molecular formula C₇H₃ClN₄S₃, which supported the proposed structure. mdpi.com This underscores the importance of elemental analysis in validating the synthesis of new chemical entities.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightCountTotal WeightPercentage
CarbonC12.01448.0430.11%
HydrogenH1.0122.021.27%
ChlorineCl35.45135.4522.21%
NitrogenN14.01342.0326.34%
SulfurS32.07132.0720.09%
Total 159.61 100.00%

Chromatographic techniques are powerful tools for separating, identifying, and quantifying the components of a mixture, making them essential for assessing the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique. It is widely used to determine the purity of pharmaceutical compounds and to quantify impurities. In the analysis of heterocyclic compounds, such as indole-thiazole derivatives, HPLC methods are developed and validated to ensure selectivity, linearity, accuracy, and precision. nih.gov A typical HPLC method for a novel compound involves selecting an appropriate stationary phase (e.g., C18 column) and a mobile phase, often a mixture of solvents like water and acetonitrile, to achieve effective separation of the main compound from any impurities or by-products. nih.goviaea.org The development of a gradient elution method can be beneficial for separating compounds with different polarities in a single run. nih.gov

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity checks. nih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate, the components of the sample travel at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. The position of the spots, represented by the retardation factor (Rf) value, can be used to identify compounds by comparison with standards. youtube.com For isothiazole derivatives, TLC is often used to monitor reaction mixtures during synthesis. thieme-connect.com

Table 2: Chromatographic Techniques for Purity Assessment

TechniquePrincipleApplication for this compoundKey Parameters
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.Quantitative purity determination, detection and quantification of impurities.Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength (UV).
TLC Differential migration of analytes on a solid stationary phase coated on a plate, driven by a liquid mobile phase via capillary action.Qualitative purity assessment, reaction monitoring, identification of components by Rf value.Stationary phase (e.g., silica gel), mobile phase composition, visualization method.

Computational and Theoretical Investigations of 5 Amino 3 Chloroisothiazole 4 Carbonitrile

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 5-Amino-3-chloroisothiazole-4-carbonitrile. These methods allow for the detailed analysis of molecular orbitals and charge distributions, which are fundamental to understanding the molecule's chemical behavior.

The electronic structure of isothiazole (B42339) derivatives is a key determinant of their reactivity. DFT calculations are commonly employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

For substituted isothiazoles, the nature and position of the substituents significantly influence the energies of the frontier orbitals. For instance, in a study on 3-substituted 4,5-dichloroisothiazole derivatives, a close analogue to the title compound, DFT calculations revealed how different substituent groups modulate the electronic properties. rsc.org The presence of electron-donating groups, such as the amino group at position 5, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro and cyano groups are anticipated to lower the energy of the LUMO, enhancing its reactivity towards nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Isothiazole Derivative (Data adapted from a study on a related compound)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

This table provides hypothetical data based on typical values for similar heterocyclic compounds to illustrate the concept.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. In a study of 3-substituted 4,5-dichloroisothiazoles, MEP surfaces were used to identify the most reactive sites. rsc.org For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the cyano group and the sulfur atom of the isothiazole ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them potential sites for hydrogen bonding interactions.

Molecular Docking and Ligand-Binding Site Predictions (Methodological focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a small molecule ligand with a biological target, such as a protein or enzyme. nih.govwjarr.com

The general methodology for molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the small molecule (ligand) are obtained, often from experimental data like X-ray crystallography or NMR spectroscopy, or through homology modeling.

Defining the Binding Site: The active site or binding pocket of the receptor is identified. This can be done based on experimental evidence or by using computational algorithms that search for cavities on the protein surface.

Conformational Sampling: The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the binding site.

Scoring Function: A scoring function is used to evaluate the fitness of each generated pose, estimating the binding affinity. These functions typically consider factors like intermolecular interactions (hydrogen bonds, electrostatic interactions, van der Waals forces) and the desolvation penalty.

For a molecule like this compound, molecular docking could be employed to predict its potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information about the conformational changes and dynamic behavior of molecules in a simulated environment, such as in a solvent or bound to a receptor. nih.gov

The methodology for a typical MD simulation includes:

System Setup: A system is constructed containing the molecule of interest, along with solvent molecules (e.g., water) and ions to mimic physiological conditions.

Force Field Selection: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

Production Run: The simulation is run for a specific period, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.

Analysis: The resulting trajectories are analyzed to study various properties, such as conformational changes, intermolecular interactions, and the stability of the system.

For this compound, MD simulations could be used to investigate its conformational flexibility in solution and to assess the stability of its complex with a potential biological target identified through molecular docking.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface of the reacting system. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are a common choice for this type of analysis.

For the synthesis of substituted isothiazoles, reaction pathway analysis can provide valuable insights into the regioselectivity and stereoselectivity of the reaction. For example, the synthesis of related aminothiophenes has been studied computationally, revealing a mechanism involving a Michael-type addition followed by an intramolecular cyclization. nih.gov A similar approach could be used to model the synthesis of this compound, helping to optimize reaction conditions and predict potential side products. The energy barriers associated with different reaction pathways can be calculated, allowing for the determination of the most favorable route.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Pathway

Reaction StepActivation Energy (kcal/mol)
Michael Addition15.2
Intramolecular Cyclization12.5
Aromatization-5.8

This table provides hypothetical data to illustrate the type of information obtained from reaction pathway analysis.

In Silico Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for their characterization and identification.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. cdnsciencepub.com These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. By comparing the calculated and experimental IR spectra, the vibrational modes of the molecule can be assigned.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum.

Table 3: Illustrative Predicted Spectroscopic Data for a Substituted Isothiazole

Spectroscopic TechniquePredicted Value
¹H NMR (δ, ppm)7.5 (s, 1H), 4.2 (s, 2H)
¹³C NMR (δ, ppm)160.2, 145.8, 118.3, 115.1
IR (cm⁻¹)3450 (N-H stretch), 2230 (C≡N stretch), 1620 (C=C stretch)
UV-Vis (λmax, nm)285, 320

This table provides hypothetical data based on typical values for similar heterocyclic compounds to illustrate the concept.

Applications of 5 Amino 3 Chloroisothiazole 4 Carbonitrile in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

5-Amino-3-chloroisothiazole-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure: a nucleophilic amino group, an electrophilic carbon atom bonded to a chlorine atom, and a nitrile group. This arrangement of functional groups allows for a wide range of chemical transformations, making it an important intermediate for the construction of more complex molecular architectures. The isothiazole (B42339) ring itself is a significant scaffold in medicinal chemistry, and derivatives like this compound provide a gateway to novel substances. researchgate.net The reactivity of its functional groups can be selectively targeted to build diverse molecular frameworks.

Precursor for Diverse Heterocyclic Scaffolds

The strategic placement of the amino, chloro, and nitrile groups on the isothiazole ring makes this compound an ideal precursor for the synthesis of a variety of other heterocyclic systems. The amino group can participate in condensation and cyclization reactions, while the chlorine atom can be displaced by various nucleophiles, and the nitrile group can be hydrolyzed, reduced, or used in cycloadditions.

Researchers have utilized similar amino-substituted heterocycles as foundational components to construct fused bicyclic systems. nih.gov For example, the amino group can react with β-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings, a common strategy in heterocyclic synthesis. nih.govekb.eg The inherent reactivity of the isothiazole core, combined with its substituents, allows it to be a key component in creating larger, more complex heterocyclic structures, which are prominent in many biologically active compounds. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Amino-Nitrile Heterocycles
Starting Heterocycle TypeReactant(s)Resulting Heterocyclic ScaffoldReaction Type
Aminonitrile Aromatic Heterocycleβ-Ketoesters, AldehydesFused PyrimidinesCyclocondensation
Aminonitrile Aromatic HeterocycleEnaminesPyrazolo[1,5-a]pyrimidines ekb.egCyclocondensation
Aminonitrile Aromatic HeterocycleAryldiazonium SaltsPyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazines ekb.egCoupling and Cyclization
Aminonitrile Aromatic HeterocycleCarbon Disulfide, Alkyl HalidesFused Thiazole (B1198619) DerivativesCyclization

Incorporation into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular complexity rapidly, which reduces waste and cost compared to traditional multi-step syntheses. nih.govnih.gov

This compound is an excellent candidate for MCRs. Its amino group can act as a nucleophile, reacting, for instance, with an aldehyde and another component like malononitrile (B47326) or a β-ketoester in a Biginelli- or Hantzsch-type reaction. nih.gov The presence of multiple reactive centers allows for the sequential formation of several bonds in a single operation. clockss.org For instance, a one-pot reaction could involve an aldehyde, malononitrile, and an amino-heterocycle like this compound to produce complex fused heterocyclic systems. nih.gov The versatility of aminoazoles as building blocks in MCRs has been widely recognized. clockss.org

Table 2: Hypothetical Multicomponent Reaction Involving this compound
Component 1Component 2Component 3Potential Product ClassKey Advantages
This compoundAn Aromatic AldehydeMalononitrileThiazolo-fused PyrimidinesHigh step and atom economy nih.gov
This compoundAn AldehydeA β-KetoesterDihydropyrimidine-fused IsothiazolesRapid generation of molecular complexity nih.gov
This compoundAn IsocyanideA Carboxylic AcidFunctionalized Thiazole DerivativesHigh synthetic efficiency researchgate.net

Coordination Chemistry: Ligands for Metal Complexes

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. Heterocyclic compounds containing nitrogen and sulfur atoms, such as isothiazoles, are excellent ligands due to the presence of lone pairs of electrons on these heteroatoms that can be donated to a metal center. thieme-connect.comnih.gov

Design and Synthesis of Isothiazole-Metal Complexes

This compound possesses multiple potential coordination sites: the isothiazole ring nitrogen, the sulfur atom, and the nitrogen of the exocyclic amino group. This allows it to act as a mono- or bidentate ligand. Bidentate coordination, likely involving the sulfur atom and the amino group nitrogen, would form a stable five-membered chelate ring with the metal ion. nih.govresearchgate.net

The synthesis of such complexes typically involves the reaction of the isothiazole ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.gov The resulting metal complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. researchgate.netnih.gov

Table 3: Potential Metal Complexes with this compound as a Ligand
Metal IonPotential Coordination ModePossible Geometry
Copper(II)Bidentate (S, Namino)Square Planar researchgate.netnih.gov
Nickel(II)Bidentate (S, Namino)Tetrahedral or Square Planar nih.gov
Zinc(II)Bidentate (S, Namino)Tetrahedral nih.govnih.gov
Cobalt(II)Bidentate (S, Namino)Tetrahedral researchgate.net

Application in Catalysis of Organic Transformations

Metal complexes derived from heterocyclic ligands are widely used as catalysts in a variety of organic transformations. thieme-connect.com The isothiazole ligand can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. While specific catalytic applications of complexes derived from this compound are not extensively documented, related heterocyclic-metal complexes are known to catalyze reactions such as cross-coupling, oxidation, and reduction.

The design of these catalysts involves tuning the ligand framework to enhance the stability and reactivity of the metal complex. The presence of the electron-withdrawing chloro and cyano groups in this compound would influence the electron density at the metal center, potentially enhancing its catalytic activity in certain oxidative reactions.

Advanced Materials Science Applications

The unique electronic and structural properties of functionalized heterocycles make them promising candidates for applications in materials science. The planar structure, extended π-system, and presence of heteroatoms and polar functional groups in this compound suggest its potential use in the development of advanced materials.

Table 4: Potential Applications in Materials Science
Potential ApplicationRelevant Structural Features
Organic DyesExtended π-conjugation, polar functional groups (amino, nitrile)
Conductive PolymersPlanar heterocyclic ring, potential for polymerization through functional groups
Photoactive MaterialsAromatic system capable of absorbing and emitting light semanticscholar.org
Liquid CrystalsRigid core structure, potential for derivatization to induce mesophases

Development of Materials with Unique Optical Properties

The inherent electronic properties of the isothiazole ring, combined with the substituent groups on this compound, make it a promising candidate for the synthesis of novel organic dyes and pigments. The amino group acts as an electron-donating group, while the cyano and chloro groups are electron-withdrawing. This push-pull electronic structure is a common feature in chromophores, which are the parts of a molecule responsible for its color.

Detailed Research Findings:

While direct studies on the optical properties of materials derived specifically from this compound are limited, research on analogous compounds provides significant insights. For instance, the synthesis of various substituted isothiazoles has been shown to yield compounds with interesting photophysical properties. The reactivity of the amino and chloro groups allows for the facile introduction of various aryl or heterocyclic moieties, which can extend the conjugation of the system and tune the absorption and emission wavelengths of the resulting molecules.

For example, the palladium-catalyzed Suzuki cross-coupling reaction is a powerful tool for creating C-C bonds. This reaction could be employed to substitute the chloro group on the isothiazole ring with a variety of aromatic or heteroaromatic groups. Similarly, the amino group can be derivatized to introduce other functional groups or to link the isothiazole core to other molecular systems. These modifications can lead to the creation of novel dyes with tailored optical properties, such as high molar extinction coefficients, strong fluorescence, and large Stokes shifts.

The potential for creating such materials is supported by studies on other heterocyclic systems where similar synthetic strategies have been successfully applied to produce materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Interactive Data Table: Potential Optical Properties of Derivatives

Derivative TypePotential Synthetic RouteExpected Optical PropertyPotential Application
Aryl-substituted isothiazolesSuzuki coupling at the C-3 positionTunable absorption and emission in the visible spectrumOrganic dyes, pigments
Donor-Acceptor DyesDerivatization of the amino group and substitution of the chloro groupStrong intramolecular charge transfer, leading to large Stokes shiftsFluorescent probes, non-linear optical materials
Extended π-conjugated systemsPolymerization involving the amino or chloro groupsBroad absorption bands, potential for solid-state emissionOrganic photovoltaics, OLEDs

Exploration in Electronic Materials and Photocatalysis

The isothiazole ring is known for its aromaticity and inherent stability, which are desirable characteristics for materials used in electronic devices. The presence of both electron-donating and electron-withdrawing groups in this compound suggests that its derivatives could exhibit interesting semiconductor properties.

Detailed Research Findings:

The exploration of isothiazole derivatives in electronic materials is an emerging field. The ability to modify the electronic properties of the isothiazole core through substitution makes it an attractive target for the design of new organic semiconductors. For example, the synthesis of conjugated polymers incorporating the isothiazole unit could lead to materials with suitable energy levels for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In the context of photocatalysis, isothiazole-containing compounds have shown promise. The nitrogen and sulfur heteroatoms can potentially coordinate with metal centers to form metal-organic frameworks (MOFs) or other coordination complexes. These materials can exhibit photocatalytic activity for a variety of reactions, including the degradation of organic pollutants and the production of solar fuels. While direct photocatalytic studies on materials derived from this compound have not been extensively reported, the photocatalytic degradation of other isothiazolin-3-ones has been demonstrated, suggesting the potential of the isothiazole ring in such applications.

Interactive Data Table: Potential Electronic and Photocatalytic Applications

Application AreaProposed Material StructureKey FeaturePotential Advantage
Organic SemiconductorsConjugated polymers incorporating the isothiazole unitTunable HOMO/LUMO energy levelsSolution processability, low cost
PhotocatalystsMetal-organic frameworks with isothiazole linkersPorous structure, active metal centersHigh surface area, selective catalysis
Dye-Sensitized Solar CellsIsothiazole-based dyes anchored to a semiconductorStrong absorption in the visible spectrumEnhanced light-harvesting efficiency

Q & A

Q. What synthetic routes are recommended for 5-Amino-3-chloroisothiazole-4-carbonitrile in academic settings?

Methodological Answer:

  • Utilize multi-component reactions (MCRs) with precursors like cyanoacetates and chlorinated amines under catalytic conditions.
  • Green synthesis approaches, such as Fe3_3O4_4@SiO2_2-based nano-catalysts, enhance efficiency and reduce waste. Example: One-pot condensation in aqueous media with NaCl as a catalyst at 60–80°C .
  • Monitor reaction progress via TLC or HPLC to optimize yield.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR (δ 6.5–7.5 ppm for NH2_2, δ 4.0–5.0 ppm for aromatic protons) and 13^{13}C NMR (δ 110–120 ppm for CN).
  • IR : Nitrile stretch (~2200 cm1^{-1}), NH2_2 bending (~1600 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Diffraction : Resolve crystal structure using SHELX for refinement .

Q. How is the crystal structure of this compound determined?

Methodological Answer:

  • Collect single-crystal X-ray data. Solve via direct methods (SHELXS) and refine with SHELXL.
  • Visualize using ORTEP-3 for thermal ellipsoid diagrams and WinGX for data processing .

Q. What are the reactivity patterns of the chloro group in this compound?

Methodological Answer:

  • The 3-chloro substituent undergoes nucleophilic substitution (e.g., with amines or thiols) under basic conditions (e.g., K2_2CO3_3/DMF).
  • Track regioselectivity via 19^{19}F NMR if fluorinated analogs are synthesized .

Q. What are best practices for handling and storing this compound?

Methodological Answer:

  • Store in airtight, light-resistant containers under inert gas (N2_2/Ar).
  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:

  • Validate structures using PLATON for symmetry checks and Hirshfeld surface analysis.
  • Address twinning or disorder via SHELXL’s TWIN commands. Cross-validate with DSC for purity assessment .

Q. What strategies optimize reaction yields for halogenated isothiazole carbonitriles?

Methodological Answer:

  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization.
  • Optimize solvent polarity (e.g., DMF vs. EtOH) and temperature to favor electrophilic substitution .

Q. How is regioselectivity analyzed during functionalization of the isothiazole ring?

Methodological Answer:

  • Use DFT calculations (Gaussian, ORCA) to predict reactive sites (e.g., C-3 vs. C-5).
  • Validate experimentally via competitive reactions tracked by LC-MS/NMR .

Q. How are tautomeric forms of this compound investigated in solution vs. solid state?

Methodological Answer:

  • Solution : Variable-temperature 1^1H NMR to observe tautomer equilibria (e.g., amino vs. imino forms).
  • Solid State : Compare X-ray data with computational models (e.g., Mercury CSP) .

Q. What challenges arise during X-ray refinement of halogenated heterocycles?

Methodological Answer:

  • Model anisotropic displacement parameters for chlorine atoms to account for electron density.
  • Address hydrogen bonding ambiguities using SHELXL’s AFIX constraints and PART commands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.